

# A Comparative Analysis of Hydromethylthionine Clinical Trials in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial results for hydromethylthionine (HMTM), an investigational oral tau aggregation inhibitor. The information is compiled from multiple clinical studies to support researchers, scientists, and drug development professionals in their understanding of this therapeutic candidate.

Hydromethylthionine, also known as LMTX or TRx0237, is a derivative of methylene blue and has been investigated primarily for its potential to treat Alzheimer's disease (AD) and frontotemporal dementia (FTD).[1][2][3] Its proposed mechanism of action centers on inhibiting the aggregation of tau protein, a hallmark pathology in several neurodegenerative disorders.[4] [5][6]

## **Key Clinical Trial Results**

Hydromethylthionine has been the subject of several Phase 3 clinical trials. A significant challenge in interpreting the results of some of these trials has been the use of a low-dose methylthioninium chloride (MTC) as a control to maintain blinding, which was later found to exert a clinical effect.[7][8] This has led to post-hoc analyses and comparisons with historical control data.

### **Alzheimer's Disease**



The LUCIDITY trial is one of the most recent and comprehensive Phase 3 studies. It was a double-blind, randomized, controlled trial that compared HMTM at doses of 16 mg/day and 8 mg/day against a control of MTC (4 mg twice weekly) for 12 months, followed by a 12-month open-label extension where all participants received 16 mg/day of HMTM.[9]

Recent data from the LUCIDITY trial presented in 2025 indicated that LMTX reduced cognitive decline by 82% compared to a matched placebo group at 18 months, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog13).[10] The treatment also showed a 35% reduction in the progression of brain atrophy.[10] In patients with early Alzheimer's, the reduction in cognitive decline was even more pronounced at 115%.[10] Furthermore, a 77% reduction in global clinical decline was observed at 24 months.[10]

Earlier Phase 3 trials, such as TRx-237-015, initially failed to meet their co-primary endpoints when HMTM was used as an add-on therapy.[11][12] However, pre-specified post-hoc analyses of monotherapy arms in both the TRx-237-015 and TRx-237-005 studies suggested a significant reduction in disease progression in patients with mild to moderate Alzheimer's disease.[11][12][13]

### **Frontotemporal Dementia**

A Phase 3 trial in patients with the behavioral variant of frontotemporal dementia (bvFTD) compared HMTM at 200 mg/day with an 8 mg/day dose intended as a control.[14] Similar to the Alzheimer's trials, no significant difference was found between the high and low doses.[14] However, a pharmacokinetic analysis revealed that even at the 8 mg/day dose, there were concentration-dependent effects on reducing clinical decline and brain atrophy.[14]

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from various hydromethylthionine clinical trials.



| Trial           | Indicatio<br>n                           | Treatme<br>nt Arms                                                            | N   | Duration                                                                 | Key Cognitiv e Outcom e (ADAS- Cog)                                       | Key Function al Outcom e (ADCS-ADL)                                                 | Key<br>Biomark<br>er/Imagi<br>ng<br>Outcom<br>e                                                                                                    |
|-----------------|------------------------------------------|-------------------------------------------------------------------------------|-----|--------------------------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| LUCIDIT<br>Y    | Alzheime r's Disease (Mild to Moderate ) | HMTM<br>16<br>mg/day,<br>HMTM 8<br>mg/day,<br>MTC 4<br>mg twice<br>weekly     | 598 | 12<br>months<br>(double-<br>blind) +<br>12<br>months<br>(open-<br>label) | 82% reduction in cognitive decline vs. matched placebo at 18 months. [10] | 77% reduction in global clinical decline at 24 months. [10]                         | reduction in brain atrophy progressi on at 18 months. [10] 95% reduction in change in blood neurofila ment light chain (NfL) at 12 months. [9][15] |
| TRx-237-<br>015 | Alzheime r's Disease (Mild to Moderate ) | LMTX 75<br>mg twice<br>daily,<br>LMTX<br>125 mg<br>twice<br>daily,<br>Placebo | 891 | 15<br>months                                                             | No significan t differenc e in addon therapy. In monother                 | No<br>significan<br>t<br>differenc<br>e in add-<br>on<br>therapy.<br>In<br>monother | In monother apy, a 38% reduction in the expansio n of lateral                                                                                      |



|                  |                                                          |                                                          |     |              | apy, statistical ly significan t reduction in cognitive decline. [11][12]                                 | apy, statistical ly significan t reduction in functional decline. [11][12]                                 | ventricula<br>r volume.<br>[12]                                                  |
|------------------|----------------------------------------------------------|----------------------------------------------------------|-----|--------------|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| TRx-237-<br>005  | Alzheime<br>r's<br>Disease<br>(Mild)                     | LMTX 100 mg twice daily, LMTX 4 mg twice daily (control) | 800 | 18<br>months | Significa<br>nt<br>differenc<br>es in<br>favor of<br>monother<br>apy on<br>cognitive<br>outcome<br>s.[13] | Significa<br>nt<br>differenc<br>es in<br>favor of<br>monother<br>apy on<br>functional<br>outcome<br>s.[13] | Whole brain atrophy progress ed as expected in both groups.                      |
| bvFTD<br>Phase 3 | Behavior<br>al Variant<br>Frontote<br>mporal<br>Dementia | HMTM<br>200<br>mg/day,<br>HMTM 8<br>mg/day<br>(control)  | 220 | 12<br>months | Concentr ation-depende nt reduction in clinical decline.                                                  | Not<br>specified.                                                                                          | Concentr<br>ation-<br>depende<br>nt<br>reduction<br>in brain<br>atrophy.<br>[14] |

## Experimental Protocols LUCIDITY Trial (NCT03446001)

• Study Design: A Phase 3, randomized, double-blind, placebo-controlled, three-arm study.[15] [16]



- Participants: 598 individuals with a diagnosis of Alzheimer's disease, ranging from mild cognitive impairment (MCI) to the moderate stage of the disease.[2][8] All participants were required to have a positive amyloid-PET scan.[8]
- Intervention: Participants were randomized to receive either HMTM at 16 mg/day, HMTM at 8 mg/day, or a control of methylthioninium chloride (MTC) at 4 mg twice weekly.[9] The MTC was used to maintain blinding due to the potential for urinary discoloration.[9]
- Duration: The initial double-blind phase lasted for 12 months, followed by a 12-month openlabel extension where all participants received 16 mg/day of HMTM.[9][15]
- Primary Outcome Measures:
  - Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score.[16]
  - Change from baseline in the Alzheimer's Disease Cooperative Study Activities of Daily Living (ADCS-ADL) score.[16]
- Secondary Outcome Measures: Included changes in brain volume as measured by MRI.[9]

## Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of Hydromethylthionine

Hydromethylthionine's primary proposed mechanism of action is the inhibition of tau protein aggregation.[4][5][6] In tauopathies like Alzheimer's disease, the tau protein becomes hyperphosphorylated and forms neurofibrillary tangles, which disrupt microtubule function and contribute to neuronal cell death.[6] HMTM is believed to bind to the tau protein, preventing it from forming these insoluble aggregates and promoting the disaggregation of existing tangles. [6]

Additionally, preclinical studies suggest that HMTM may have other effects, including enhancing central cholinergic signaling.[17] However, this effect appears to be blocked by concomitant treatment with acetylcholinesterase inhibitors like rivastigmine and with memantine.[17] There is also evidence suggesting HMTM may influence brain energy metabolism.[18]





#### Click to download full resolution via product page

Caption: Proposed mechanism of action of hydromethylthionine as a tau aggregation inhibitor.

#### **LUCIDITY Clinical Trial Workflow**

The workflow of the LUCIDITY clinical trial illustrates the progression of participants through the study's different phases.





Click to download full resolution via product page

Caption: Workflow of the LUCIDITY Phase 3 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. alzforum.org [alzforum.org]



- 4. TauRx Presents 24-Month Phase III HMTM Trial Results at AD/PD™ 2024 [synapse.patsnap.com]
- 5. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 7. alzint.org [alzint.org]
- 8. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 9. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx's LUCIDITY trial TauRx [taurx.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials TauRx [taurx.com]
- 12. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - Practical Neurology [practicalneurology.com]
- 15. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - Practical Neurology [practicalneurology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Hydromethylthionine Clinical Trials in Neurodegenerative Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3059187#cross-study-comparison-of-hydromethylthionine-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com